1-Oxacyclotridec-10-EN-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxacyclotridec-10-EN-2-one can be synthesized through macrolactonization of 12R-hydroxyoctadec-9Z-enoic acid . The reaction involves the formation of a lactone ring by intramolecular esterification. The process typically requires the use of catalysts and specific reaction conditions to achieve high yields and purity.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, distillation, and crystallization to ensure the final product meets industry standards. The compound is often produced for use in the fragrance industry due to its aromatic properties .
Chemical Reactions Analysis
Types of Reactions: 1-Oxacyclotridec-10-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the lactone ring into a diol or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols or alcohols.
Substitution: Formation of substituted lactones or other derivatives.
Scientific Research Applications
1-Oxacyclotridec-10-EN-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a model compound for studying macrolide chemistry.
Medicine: Explored for its potential therapeutic applications, such as in drug development for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 1-Oxacyclotridec-10-EN-2-one involves its interaction with specific molecular targets and pathways. The compound’s lactone ring structure allows it to bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit feeding in certain insect species by interacting with their chemosensory receptors . The exact molecular targets and pathways may vary depending on the specific application and biological context.
Comparison with Similar Compounds
1-Oxacyclotridec-10-EN-2-one can be compared with other similar macrolide compounds, such as:
13-Hexyloxacyclotridec-10-en-2-one: Similar structure but with a hexyl group at the 13th position, leading to different chemical and biological properties.
Oxacyclononadec-10-en-2-one: A larger macrolide with an 18-membered ring, exhibiting distinct chemical reactivity and applications.
Uniqueness: this compound is unique due to its specific ring size and unsaturation, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its use in multiple scientific fields highlight its versatility and importance.
Properties
CAS No. |
79894-05-6 |
---|---|
Molecular Formula |
C12H20O2 |
Molecular Weight |
196.29 g/mol |
IUPAC Name |
1-oxacyclotridec-10-en-2-one |
InChI |
InChI=1S/C12H20O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h5,7H,1-4,6,8-11H2 |
InChI Key |
FZKPUQQWULXMCD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC=CCCOC(=O)CCC1 |
Origin of Product |
United States |
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